(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride
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Overview
Description
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride is a complex organic compound that features a pyrrolidine ring, a cyclohexyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids. For example, the cyclization of (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile can be achieved through chloroacetylation followed by amidation .
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Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine derivative.
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Formation of the Carbamate Linkage: : The carbamate linkage is formed by reacting the pyrrolidine-cyclohexyl intermediate with an isocyanate derivative of 2,6-dimethylphenyl.
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Formation of the Chloride Salt: : The final step involves the formation of the chloride salt by reacting the carbamate compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones .
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Reduction: : Reduction reactions can occur at the carbamate linkage, potentially leading to the formation of amines and alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate linkage allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar biological activities.
Pyrrolone: Another five-membered heterocycle with diverse biological activities.
N-benzyl-2-pyrrolidone: A derivative with potent biological activities.
Uniqueness
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride is unique due to its combination of a pyrrolidine ring, cyclohexyl group, and carbamate linkage. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
20131-73-1 |
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Molecular Formula |
C19H29ClN2O2 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-14-8-7-9-15(2)18(14)20-19(22)23-17-11-4-3-10-16(17)21-12-5-6-13-21;/h7-9,16-17H,3-6,10-13H2,1-2H3,(H,20,22);1H |
InChI Key |
NKEUWTKDNALYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCCC3.[Cl-] |
Origin of Product |
United States |
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